Bis(1,3-dichloro-2-propyl) phosphate
Overview
Description
Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) is a halogen-containing organophosphorus chemical extensively used in various consumer products as an additive flame retardant. Due to its widespread use, BDCPP has raised environmental and health concerns, as it is ubiquitous in environmental media, biotic matrices, and humans. This compound and its primary diester metabolite are detectable in human samples, leading to potential health effects from exposure (Wang et al., 2020).
Synthesis Analysis
BDCPP's synthesis, as a derivative of tris(1,3-dichloro-2-propyl) phosphate (TDCPP), involves chemical reactions that add to its significance as an emerging contaminant. Its presence in the environment and its detection in various human samples underscore the importance of understanding its synthesis pathways and the potential for human exposure (Wang et al., 2020).
Molecular Structure Analysis
Although specific studies directly detailing the molecular structure of BDCPP were not found, the structural analysis of related phosphate compounds provides insight into the complexity and reactivity of these molecules. For example, studies on similar phosphates indicate detailed coordination geometries and molecular interactions, which could be extrapolated to understand BDCPP's chemical behavior and interactions in biological systems (Ichimaru et al., 2021).
Chemical Reactions and Properties
BDCPP is known for its flame-retardant properties, which are derived from its chemical structure that allows it to inhibit or slow down the propagation of fire. Its environmental stability and persistence contribute to its widespread detection, with significant levels found in human tissues and fluids. These properties are indicative of its behavior in chemical reactions, particularly those relevant to its degradation and interaction with biological systems (Wang et al., 2020).
Physical Properties Analysis
The physical properties of BDCPP, such as its solubility, volatility, and bioaccumulation potential, play critical roles in its environmental dispersion and human exposure pathways. Although specific studies on BDCPP were not directly cited, insights into similar organophosphorus flame retardants suggest that these compounds possess characteristics that facilitate their persistence and bioaccumulation in the environment, leading to widespread human and ecological exposure (Wang et al., 2020).
Chemical Properties Analysis
BDCPP's chemical properties, including reactivity, toxicity, and mechanism of action as a flame retardant, contribute to its profile as an emerging contaminant of concern. Its chemical stability and the ability to interact with biological systems underscore the health risks associated with exposure. Understanding these properties is essential for assessing its environmental behavior and potential health impacts (Wang et al., 2020).
Scientific Research Applications
Biomarker of Exposure : Bis(1,3-dichloro-2-propyl) phosphate has been identified as a urinary biomarker for exposure to tris(1,3-dichloro-2-propyl) phosphate, with a particular prevalence in adolescents' urine, indicating widespread exposure in certain populations (Ding et al., 2019).
Child and Mother Exposure Levels : Studies have found that children tend to have higher levels of this compound in their urine compared to mothers. Wristband measurements can positively predict the internal dose, suggesting direct contact as a route of exposure (Gibson et al., 2019).
Prevalence in the General Population : Approximately 92% of participants in a study were found to have detectable levels of Bis(1,3-dichloro-2-propyl) phosphate, indicating its significant presence in the general population (Ospina et al., 2018).
Analytical Methods for Detection : Advanced analytical methods have been developed for determining the presence of this compound in human urine, reflecting its importance in biomonitoring studies (Van den Eede et al., 2013).
Developmental and Reproductive Toxicity in Animals : Exposure to related compounds like tris(1,3-dichloro-2-propyl) phosphate has been linked to thyroid disruption, inhibition of growth, developmental abnormalities, and smaller body length in zebrafish offspring, highlighting potential risks to aquatic life (Ren et al., 2019).
Human Health Risks : The presence of this compound in various environments, including house dust, raises concerns for potential health effects such as carcinogenicity and neurotoxicity, especially considering its high bioconcentration potential in fish and metabolism in the liver (Wang et al., 2015).
Estimation of Daily Intake : Research has also focused on estimating daily intake levels for infants, which range significantly and suggest potential health risks (Hoffman et al., 2017).
properties
IUPAC Name |
bis(1,3-dichloropropan-2-yl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKRUBFJSSBFSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl4O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992969 | |
Record name | Bis(1,3-dichloro-2-propyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,3-dichloro-2-propyl) phosphate | |
CAS RN |
72236-72-7 | |
Record name | Bis(1,3-dichloro-2-propyl) phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72236-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1,3-dichloro-, hydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(1,3-dichloro-2-propyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.